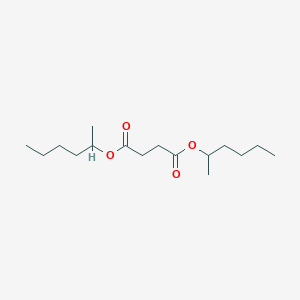
Dihexan-2-yl butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihexan-2-yl butanedioate is an organic compound belonging to the ester family. It is formed by the esterification of butanedioic acid with hexan-2-ol. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihexan-2-yl butanedioate can be synthesized through the esterification reaction between butanedioic acid and hexan-2-ol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation or recrystallization to obtain the pure ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants, butanedioic acid and hexan-2-ol, are mixed in the presence of an acid catalyst and heated to promote the reaction. The product is then separated and purified using techniques such as distillation, which allows for the removal of any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Dihexan-2-yl butanedioate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into butanedioic acid and hexan-2-ol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Transesterification: this compound can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst, heat.
Reduction: Lithium aluminum hydride, dry ether, low temperature.
Transesterification: Alcohol, acid or base catalyst, heat.
Major Products Formed
Hydrolysis: Butanedioic acid and hexan-2-ol.
Reduction: Butanediol and hexanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Dihexan-2-yl butanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized as a plasticizer, solvent, and in the production of biodegradable polymers.
Mechanism of Action
The mechanism of action of dihexan-2-yl butanedioate involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis to release butanedioic acid and hexan-2-ol, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Diethyl butanedioate: Another ester of butanedioic acid, but with ethyl groups instead of hexyl groups.
Dibutyl butanedioate: Similar structure but with butyl groups.
Dimethyl butanedioate: Ester of butanedioic acid with methyl groups.
Uniqueness
Dihexan-2-yl butanedioate is unique due to its longer alkyl chain (hexyl group), which imparts different physical and chemical properties compared to its shorter-chain analogs. This can affect its solubility, reactivity, and interactions with other molecules, making it suitable for specific applications where other esters may not be as effective.
Properties
CAS No. |
89837-77-4 |
|---|---|
Molecular Formula |
C16H30O4 |
Molecular Weight |
286.41 g/mol |
IUPAC Name |
dihexan-2-yl butanedioate |
InChI |
InChI=1S/C16H30O4/c1-5-7-9-13(3)19-15(17)11-12-16(18)20-14(4)10-8-6-2/h13-14H,5-12H2,1-4H3 |
InChI Key |
WTYARLGCILCKHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)OC(=O)CCC(=O)OC(C)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


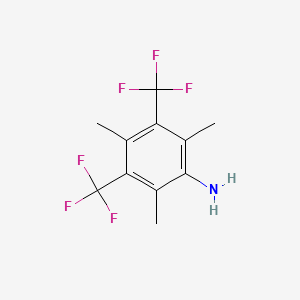
![3-[(E)-N-anilino-C-(2-methoxyphenyl)carbonimidoyl]-1H-quinoxalin-2-one](/img/structure/B14373494.png)
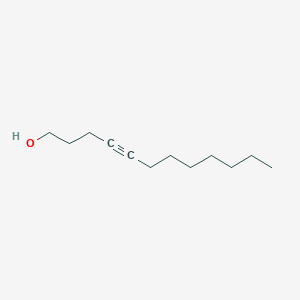
![5-Methyl-2-[(2-methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14373501.png)

![Benzamide, 3-chloro-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-](/img/structure/B14373508.png)
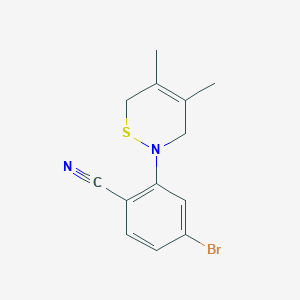
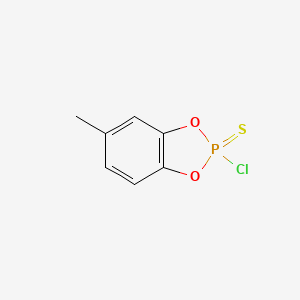
![{3-[(Cyclohexyloxy)methoxy]prop-1-yn-1-yl}benzene](/img/structure/B14373524.png)
![{[2-(1-Ethoxyethoxy)-4-iodobut-3-en-1-yl]oxy}benzene](/img/structure/B14373526.png)
![N-[Bis(4-nitrophenyl)sulfamoyl]acetamide](/img/structure/B14373538.png)
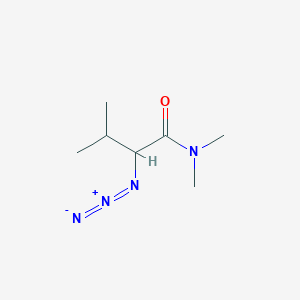
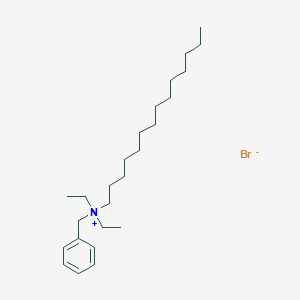
![1-(3-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14373553.png)
